3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine
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Overview
Description
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzylamidoxime with a suitable carboxylic acid derivative under basic conditions to form the oxadiazole ring. The reaction is often carried out in aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce reduced heterocyclic compounds.
Scientific Research Applications
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with various enzymes and receptors in biological systems . These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A closely related compound with similar structural features.
1,3,4-Oxadiazole: Another isomer with different nitrogen atom positions.
Benzyl-substituted oxadiazoles: Compounds with benzyl groups attached to the oxadiazole ring.
Uniqueness
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the propan-1-amine moiety enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
926194-70-9 |
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Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C12H15N3O/c13-8-4-7-12-14-11(15-16-12)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,13H2 |
InChI Key |
QRJVAYQJYPTKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CCCN |
Origin of Product |
United States |
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